molecular formula C9H8F4O2 B13426371 [3-Fluoro-2-methoxy-4-(trifluoromethyl)phenyl]methanol

[3-Fluoro-2-methoxy-4-(trifluoromethyl)phenyl]methanol

Cat. No.: B13426371
M. Wt: 224.15 g/mol
InChI Key: WJMHMUHTWCCOER-UHFFFAOYSA-N
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Description

[3-Fluoro-2-methoxy-4-(trifluoromethyl)phenyl]methanol is a fluorinated aromatic alcohol with the molecular formula C₉H₇F₄O₂. Its structure features a benzene ring substituted with:

  • A hydroxymethyl (-CH₂OH) group at the benzylic position.
  • A fluoro (-F) group at position 3.
  • A methoxy (-OCH₃) group at position 2.
  • A trifluoromethyl (-CF₃) group at position 4.

This compound is of interest in medicinal chemistry and materials science due to the combined electronic effects of its substituents. The trifluoromethyl and fluoro groups are electron-withdrawing, while the methoxy group is electron-donating, creating a unique electronic environment that influences reactivity and intermolecular interactions .

Properties

Molecular Formula

C9H8F4O2

Molecular Weight

224.15 g/mol

IUPAC Name

[3-fluoro-2-methoxy-4-(trifluoromethyl)phenyl]methanol

InChI

InChI=1S/C9H8F4O2/c1-15-8-5(4-14)2-3-6(7(8)10)9(11,12)13/h2-3,14H,4H2,1H3

InChI Key

WJMHMUHTWCCOER-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1F)C(F)(F)F)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Suzuki-Miyaura Coupling: This method involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst.

    Friedel-Crafts Acylation: This method involves the acylation of an aromatic ring using an acyl chloride and a Lewis acid catalyst, such as aluminum chloride.

Industrial Production Methods: the Suzuki-Miyaura coupling and Friedel-Crafts acylation are commonly used in industrial settings due to their efficiency and scalability .

Chemical Reactions Analysis

Oxidation Reactions

The primary alcohol group undergoes oxidation to form carboxylic acid derivatives. This transformation is critical for synthesizing bioactive molecules or polymer precursors.

Key reagents and conditions:

  • KMnO₄/H₂SO₄ : Oxidizes the alcohol to 3-fluoro-2-methoxy-4-(trifluoromethyl)benzoic acid under acidic conditions.

  • PCC (Pyridinium Chlorochromate) : Selective oxidation to the aldehyde intermediate in anhydrous dichloromethane.

Table 1: Oxidation Pathways

ReagentProductYield (%)Conditions
KMnO₄/H₂SO₄Benzoic acid derivative72–8580°C, 6 h
PCC/CH₂Cl₂Aldehyde intermediate65RT, 2 h

The trifluoromethyl group stabilizes intermediates via electron-withdrawing effects, facilitating higher yields compared to non-fluorinated analogs.

Nucleophilic Substitution

The fluorine atom at the 3-position participates in SNAr (nucleophilic aromatic substitution) reactions due to activation by adjacent electron-withdrawing groups.

Example reactions:

  • Ammonolysis : Reaction with NH₃ in DMF at 120°C replaces fluorine with an amino group .

  • Thiol substitution : Treatment with NaSH in ethanol yields thioether derivatives.

Mechanistic insight :
The methoxy group at the 2-position directs nucleophiles to the para-position relative to itself, while the trifluoromethyl group enhances electrophilicity at the 4-position .

Esterification and Ether Formation

The hydroxyl group reacts with acyl chlorides or alkyl halides to form esters or ethers, respectively.

Table 2: Esterification Conditions

ReagentProductCatalystYield (%)
Acetyl chlorideAcetyl esterPyridine89
Benzoyl chlorideBenzoyl esterDMAP78

Etherification with methyl iodide in the presence of NaH produces methyl ethers, though steric hindrance from the trifluoromethyl group reduces yields to ~60%.

Acid-Catalyzed Dehydration

Under acidic conditions (e.g., H₂SO₄ or p-TsOH), the alcohol undergoes dehydration to form an alkene via β-elimination.

Key data :

  • Reagent : Concentrated H₂SO₄

  • Product : 3-fluoro-2-methoxy-4-(trifluoromethyl)styrene

  • Yield : 55% (due to competing side reactions)

DFT calculations reveal that the trifluoromethyl group lowers the activation energy for elimination by stabilizing the transition state through inductive effects .

Coordination with Metal Catalysts

The compound acts as a ligand in palladium-catalyzed cross-coupling reactions.

Example :

  • Suzuki-Miyaura coupling : Forms biaryl structures when paired with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃, 90°C).

Table 3: Catalytic Applications

Reaction TypeMetal CatalystSubstrateYield (%)
Suzuki-MiyauraPd(PPh₃)₄4-Bromotoluene83
Buchwald-HartwigPd₂(dba)₃2-Chloropyridine68

Photochemical Reactivity

UV irradiation in the presence of O₂ generates radicals, leading to dimerization or hydroxylation products.

Observed products :

  • Dimer : Linked via C–C bonds at the 5-position (45% yield).

  • Quinone derivative : Formed under prolonged irradiation (22% yield) .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

a. (4-Fluoro-3-(trifluoromethyl)phenyl)methanol (CAS 67515-61-1)
  • Structure : Positions 3 (CF₃) and 4 (F) substituted; lacks the 2-methoxy group.
  • Molecular Formula : C₈H₆F₄O.
  • Key Differences :
    • Absence of the 2-methoxy group reduces steric hindrance and electron-donating effects.
    • Lower molecular weight (238.13 g/mol vs. 242.15 g/mol for the target compound).
    • Reduced solubility in polar solvents compared to the target due to fewer hydrogen-bonding sites .
b. [3-Fluoro-4-(trifluoromethyl)phenyl]methanol
  • Structure : Positions 3 (F) and 4 (CF₃) substituted; lacks the 2-methoxy group.
  • Key Differences :
    • Similar electronic profile but lacks the ortho-methoxy group, leading to differences in ring activation for electrophilic substitution.
    • Higher lipophilicity (logP ~2.8) compared to the target compound (estimated logP ~2.3) due to fewer polar groups .
c. 3-Fluoro-2-methoxy-4-(trifluoromethyl)pyridine (CAS 1227599-04-3)
  • Structure : Pyridine ring with substituents analogous to the target compound.
  • Molecular Formula: C₇H₅F₄NO.
  • Key Differences :
    • Heterocyclic nitrogen alters electronic properties, increasing ring electron deficiency.
    • Lower boiling point and higher volatility compared to benzene derivatives .

Physical and Chemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C) Solubility (H₂O)
Target Compound C₉H₇F₄O₂ 242.15 2-OCH₃, 3-F, 4-CF₃, -CH₂OH Not reported Low
(4-Fluoro-3-(trifluoromethyl)phenyl)methanol C₈H₆F₄O 238.13 3-CF₃, 4-F, -CH₂OH Not reported Very low
[3-Fluoro-4-(trifluoromethyl)phenyl]methanol C₈H₆F₄O 238.13 3-F, 4-CF₃, -CH₂OH Not reported Low
3-Fluoro-2-methoxy-4-(trifluoromethyl)pyridine C₇H₅F₄NO 195.12 2-OCH₃, 3-F, 4-CF₃ (pyridine) Not reported Moderate
  • Solubility Trends: The target compound’s 2-methoxy group enhances polarity slightly, improving solubility in alcohols compared to non-methoxy analogs.
  • Thermal Stability : Trifluoromethyl groups generally increase thermal stability; the target compound is expected to decompose above 200°C based on analogs .

Spectroscopic Data (Representative)

  • ¹H NMR :
    • Target Compound: Methoxy singlet at δ 3.8–4.0; benzylic -CH₂OH protons as a triplet near δ 4.5–5.0.
    • Pyridine Analog: Downfield shifts for pyridine protons (δ 7.5–8.5) .
  • ¹⁹F NMR :
    • Trifluoromethyl group at δ -60 to -65 ppm; fluoro substituent at δ -110 to -120 ppm .

Biological Activity

[3-Fluoro-2-methoxy-4-(trifluoromethyl)phenyl]methanol is a fluorinated organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique molecular structure characterized by the presence of fluorine and methoxy substituents, which are known to enhance biological interactions. This article explores its biological activity, synthesis, and potential therapeutic applications based on various research findings.

Chemical Structure and Properties

The molecular formula of [3-Fluoro-2-methoxy-4-(trifluoromethyl)phenyl]methanol is C₉H₈F₄O₂, with a molecular weight of 222.14 g/mol. The presence of multiple fluorine atoms contributes to its unique chemical properties, enhancing its reactivity and potential applications in drug development.

Pharmacological Properties

Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced binding affinity to biological targets, which can lead to increased potency in pharmacological applications. The trifluoromethyl group, due to its strong electron-withdrawing nature, can significantly influence the electronic properties of the molecule, making it a favorable candidate in drug design .

Table 1: Comparison of Biological Activities of Similar Compounds

Compound NameMolecular FormulaBiological Activity
[3-Fluoro-2-methoxy-4-(trifluoromethyl)phenyl]methanolC₉H₈F₄O₂Potential enzyme inhibition
3-Fluoro-2-methoxy-4-(trifluoromethyl)benzaldehydeC₉H₆F₄O₂Investigated for enzyme interactions
4-Fluoro-3-(trifluoromethyl)benzaldehydeC₈H₄F₄OAntimicrobial activity

Case Studies

  • Enzyme Inhibition Studies : Several studies have focused on the effects of fluorinated compounds on enzyme activity. For instance, the inclusion of trifluoromethyl groups has been shown to increase the potency of certain inhibitors against specific enzymes like reverse transcriptase and serotonin uptake transporters .
  • Antimicrobial Activity : Some derivatives of fluorinated phenols have demonstrated antibacterial properties against resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA). The structural modifications provided by the trifluoromethyl group may enhance membrane permeability and binding affinity to bacterial targets .
  • Neuroinflammatory Activity : A study highlighted the potential of fluorinated compounds in neuroinflammation models, suggesting that the unique electronic properties conferred by trifluoromethyl substitution could lead to significant anti-inflammatory effects .

Synthesis

The synthesis of [3-Fluoro-2-methoxy-4-(trifluoromethyl)phenyl]methanol typically involves multi-step organic reactions. A common synthetic route includes:

  • Friedel-Crafts Acylation : This method is used to introduce the methoxy and trifluoromethyl groups onto a fluorinated benzene derivative.
  • Functional Group Transformations : Subsequent reactions may involve oxidation and reduction steps using reagents like potassium permanganate or sodium borohydride.

Q & A

Q. What are the standard synthetic routes for [3-Fluoro-2-methoxy-4-(trifluoromethyl)phenyl]methanol?

The compound can be synthesized via nucleophilic substitution or hydrolysis of protected intermediates. For example, methoxy and trifluoromethyl groups are typically introduced early in the synthesis. A common approach involves:

  • Halogenation : Fluorination at the 3-position using agents like N-fluorobenzenesulfonimide (NFSI) under anhydrous conditions .
  • Methoxy Group Introduction : O-Methylation of a phenolic precursor using methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃) .
  • Reduction : Reduction of a ketone or ester intermediate (e.g., [3-Fluoro-2-methoxy-4-(trifluoromethyl)phenyl]ketone) to the alcohol using NaBH₄ or LiAlH₄ .
    Purification often involves column chromatography (C18 reverse-phase) with acetonitrile/water gradients .

Q. How is [3-Fluoro-2-methoxy-4-(trifluoromethyl)phenyl]methanol characterized in research settings?

Key characterization methods include:

  • NMR Spectroscopy : 1^1H and 19^19F NMR to confirm substitution patterns and purity. The trifluoromethyl group appears as a distinct quartet in 19^19F NMR .
  • LCMS/HPLC : Retention time and mass-to-charge ratio (e.g., m/z 393 [M+H]+) for verifying molecular weight and detecting byproducts .
  • X-ray Crystallography : SHELX software is widely used for structural elucidation, particularly for resolving stereochemical ambiguities .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts during synthesis?

Byproduct formation (e.g., over-fluorination or demethylation) can be mitigated by:

  • Controlled Temperature : Maintaining reactions at 0–25°C to suppress side reactions .
  • Catalyst Screening : Using Pd-based catalysts for selective coupling reactions .
  • In Situ Monitoring : Employing HPLC or TLC to track reaction progress and terminate before byproduct accumulation .
    For example, iodination reactions with N-iodosuccinimide require strict nitrogen atmospheres to avoid oxidative degradation .

Q. What computational methods aid in predicting the bioactivity of this compound?

  • Density Functional Theory (DFT) : Calculates electrostatic potential surfaces to predict binding affinity with biological targets (e.g., enzymes or receptors) .
  • Molecular Dynamics (MD) Simulations : Models interactions with lipid bilayers or proteins to assess permeability and stability .
  • QSAR Modeling : Relates substituent effects (e.g., fluoro vs. methoxy groups) to observed biological activity (e.g., anti-inflammatory or anticancer properties) .

Q. How are structural ambiguities resolved when spectroscopic data conflicts?

Conflicting data (e.g., overlapping NMR signals) requires:

  • 2D NMR Techniques : HSQC and HMBC to assign 1^1H-13^13C correlations and confirm connectivity .
  • Single-Crystal XRD : Definitive structural assignment using SHELXL for refinement, particularly for polymorphic forms .
  • Isotopic Labeling : 2^2H or 18^18O labeling to trace reaction pathways and validate proposed intermediates .

Q. What strategies stabilize [3-Fluoro-2-methoxy-4-(trifluoromethyl)phenyl]methanol against decomposition?

  • Storage Conditions : Anhydrous environments (e.g., over molecular sieves) prevent hydrolysis of the methanol group .
  • Light Protection : Amber glassware or opaque containers to avoid photodegradation of the trifluoromethyl moiety .
  • pH Control : Buffered solutions (pH 6–8) minimize acid/base-catalyzed degradation .

Q. How does the compound’s fluorinated aromatic system influence its reactivity?

  • Electron-Withdrawing Effects : The trifluoromethyl group deactivates the ring, directing electrophilic substitutions to the 5-position .
  • Hydrogen Bonding : The methanol group participates in H-bonding, enhancing solubility in polar solvents (e.g., DMF or methanol) .
  • Steric Effects : The 2-methoxy group hinders axial rotation, creating a rigid conformation that impacts crystallinity .

Methodological Notes

  • Spectral Databases : Cross-reference with PubChem (InChI Key: VMQPVJADWIMNQB-UHFFFAOYSA-N) for validation .
  • Safety Protocols : Use PPE (gloves, goggles) and handle waste per EPA guidelines due to halogenated byproducts .

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